molecular formula C2F3N B1584977 Trifluoroacetonitrile CAS No. 353-85-5

Trifluoroacetonitrile

Cat. No. B1584977
CAS RN: 353-85-5
M. Wt: 95.02 g/mol
InChI Key: SFFUEHODRAXXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoroacetonitrile is a nitrile with the chemical formula CF3CN . It is a colorless gas that is insoluble in water . It has a molecular weight of 95.02 and a density of 1.332±0.06 g/cm3 .


Synthesis Analysis

Trifluoroacetonitrile can be produced by dehydration of trifluoroacetamide with trifluoroacetic anhydride in pyridine or carbon tetrachloride . This synthesis route was first described by Frédéric Swarts in 1922 . Trifluoroacetonitrile can also be produced by reacting 1,1,1-trichloro-2,2,2-trifluoroethane and ammonia at 610 °C . Another synthesis method involves adding trifluorofluoroacetamide, carbon tetrachloride, and trifluoroacetic anhydride into a gas reaction kettle .


Molecular Structure Analysis

The Trifluoroacetonitrile molecule contains a total of 5 bonds. There are 5 non-H bonds, 1 multiple bond, 1 triple bond, and 1 nitrile .


Chemical Reactions Analysis

The in situ-generated N-aryl nitrile imines derived from trifluoroacetonitrile smoothly undergo (3+2)-cycloadditions onto the enone fragment of the levoglucosenone molecule, yielding the corresponding, five-membered cycloadducts .


Physical And Chemical Properties Analysis

Trifluoroacetonitrile has a molecular formula of C2F3N and a molar mass of 95.02 . It has a predicted density of 1.332±0.06 g/cm3 . The melting point is -144.42°C and the boiling point is -64 °C . It has a flash point of 69.3°C and a vapor pressure of 0.231mmHg at 25°C .

Scientific Research Applications

1. Cycloaddition Reactions and Synthesis of Substituted Isoxazolines and Isoxazoles

Trifluoroacetonitrile has been utilized in the study of cycloaddition reactions with various nucleophilic and electrophilic dipolarophiles. This led to the synthesis of substituted 2-isoxazolines and isoxazoles containing trifluoromethyl groups (D. P. Del'tsova, E. Ananyan, & N. P. Gambaryan, 1971).

2. Role in Platinum Complex Chemistry

Trifluoroacetonitrile has been found to play a role in platinum complex chemistry. It can displace other ligands, like trans-stilbene, from platinum complexes, indicating its potential utility in the synthesis of new platinum compounds (W. J. Bland, R. Kemmitt, & R. D. Moore, 1973).

3. Development of Trifluoroacetonitrile Phenylimine

Trifluoroacetonitrile phenylimine has been prepared and studied for its reactions with various olefins and acetylenes. This has expanded understanding of regioselective results and the interaction of trifluoroacetonitrile phenylimine with dipolarophiles (TanakaKiyoshi, MaenoSeiji, & MitsuhashiKeiryo, 1982).

4. Applications in Mass Spectrometry

Trifluoroacetonitrile, specifically trifluoroacetic acid (TFA), has been used to improve retention and peak shape in hydrophilic interaction liquid chromatography of intact proteins. However, its use in mass spectrometry can lead to ionization suppression and adduct formation, affecting the sensitivity of analyte detection (Sam Wouters, S. Eeltink, R. Haselberg, G. Somsen, & A. Gargano, 2021).

5. As a Precursor in Organic Synthesis

Trifluoroacetonitrile serves as a precursor in organic synthesis, particularly in the production of trifluoromethylated oxadiazoles. This demonstrates its utility in facilitating various organic reactions (B. Lin, Yunfei Yao, Yangjie Huang, & Z. Weng, 2022).

Safety And Hazards

Trifluoroacetonitrile is very toxic by inhalation . In case of insufficient ventilation, suitable respiratory equipment should be worn . It is classified as a gas under pressure and may explode if heated . If inhaled, it is recommended to move the person to fresh air and keep them comfortable for breathing . If it comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name

2,2,2-trifluoroacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F3N/c3-2(4,5)1-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFUEHODRAXXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059862
Record name Acetonitrile, trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquefied gas; [MSDSonline]
Record name Trifluoroacetonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9082
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Trifluoroacetonitrile

CAS RN

353-85-5
Record name Trifluoroacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2,2,2-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, 2,2,2-trifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetonitrile, trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoroacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoroacetonitrile
Reactant of Route 2
Trifluoroacetonitrile
Reactant of Route 3
Trifluoroacetonitrile
Reactant of Route 4
Trifluoroacetonitrile
Reactant of Route 5
Trifluoroacetonitrile
Reactant of Route 6
Trifluoroacetonitrile

Citations

For This Compound
1,040
Citations
LC Walker, GC Sinke, DJ Perettie… - Journal of the American …, 1970 - ACS Publications
At temperatures above 830 K, the thermally initiated reaction of CF3CN reversibly yields C2F6 and C2N2. Equilibrium constants were determined in the temperature range 865-925 K …
Number of citations: 13 pubs.acs.org
EL Pace, RJ Bobka - The Journal of Chemical Physics, 1961 - pubs.aip.org
The saturated heat capacities of trifluoroacetonitrile have been measured from 12K to the normal boiling point 205.47K. The vapor pressure of the liquid to 1 atm is represented by the …
Number of citations: 13 pubs.aip.org
E Bissell, R Spenger - The Journal of Organic Chemistry, 1959 - ACS Publications
… Trifluoroacetonitrile was prepared by dehydration of trifluoroacetamide according to the procedure of Gilman and Jones.7 1Hydrogen chloride and boron trifluoride were taken from …
Number of citations: 22 pubs.acs.org
WJ Middleton - The Journal of Organic Chemistry, 1984 - ACS Publications
Trifluoroacetonitrile oxide (1) is a reactive intermediate that can be generated by the dehydrochlorination of trifluoroacetohydroximoyl chloride (2) with base. It reacts with mercaptans …
Number of citations: 50 pubs.acs.org
K Tanaka, S Maeno, K Mitsuhashi - Chemistry Letters, 1982 - journal.csj.jp
Trifluoroaceto-N-phenylhydrazonoyl halides, the precursors of trifluoroacetonitrile phenylimine, prepared by halogenation of trifluoroacetaldehyde phenylhydrazone, react with various …
Number of citations: 49 www.journal.csj.jp
RM Potter - 1954 - search.proquest.com
Because of th eirb earing upon the th eo ry of chemical binding, the m olecular s tru c tu re and in tra mo le cu lar fo rces in m olecules co n tain in g flu o rin e atoms are of co n sid erab …
Number of citations: 2 search.proquest.com
RN Johnson, HM Woodburn - The Journal of Organic Chemistry, 1962 - ACS Publications
… of trifluoroacetonitrile for cyanogen results in a similar sequence of reactions, but introduces a new factor, attack on the second NH, group by a second molecule of trifluoroacetonitrile. …
Number of citations: 12 pubs.acs.org
B Lin, Y Yao, Y Huang, Z Weng - Organic Letters, 2022 - ACS Publications
… To streamline the synthesis of trifluoroacetonitrile, we set out to … of trifluoroacetonitrile that fulfills these requirements. … tool for the generation of the corresponding trifluoroacetonitrile. …
Number of citations: 8 pubs.acs.org
G Utecht, A Fruziński, M Jasiński - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
Non-catalysed addition of trifluoroacetonitrile imines to enol ethers provided fully regioselectively (3 + 2)-cycloadducts, which either spontaneously or via Brønsted acid-induced …
Number of citations: 45 pubs.rsc.org
CW Gullikson, JR Nielsen - Journal of Molecular Spectroscopy, 1957 - Elsevier
The Raman spectrum of gaseous CF 3 CN has been investigated with the aid of a multiple-reflection Raman tube and a 3-prism glass spectrograph of reciprocal linear dispersion 15 A/…
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.